2-bromo-6-(1H-imidazol-1-yl)pyridine
Overview
Description
“2-bromo-6-(1H-imidazol-1-yl)pyridine” is a chemical compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
The synthesis of imidazole derivatives has been a topic of interest due to their broad range of chemical and biological properties . The synthesis of “2-bromo-6-(1H-imidazol-1-yl)pyridine” specifically is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of “2-bromo-6-(1H-imidazol-1-yl)pyridine” includes a pyridine ring, an imidazole ring, and a bromine atom .Scientific Research Applications
Antibacterial Applications
2-Bromo-6-(1H-imidazol-1-yl)pyridine derivatives have been studied for their antibacterial properties. These compounds can be synthesized to target a variety of bacterial strains, potentially offering new avenues for treating bacterial infections resistant to current antibiotics .
Antimycobacterial Activity
The compound’s derivatives have shown promise in combating Mycobacterium tuberculosis, the bacteria responsible for tuberculosis. Researchers have synthesized various derivatives and evaluated their anti-tubercular activity, measuring minimum inhibitory concentrations to assess efficacy .
Anti-inflammatory Properties
Imidazole-containing compounds like 2-bromo-6-(1H-imidazol-1-yl)pyridine have been reported to exhibit anti-inflammatory effects. This makes them potential candidates for the development of new anti-inflammatory drugs .
Antitumor Potential
The structural motif of imidazole is present in many compounds with known antitumor properties. Derivatives of 2-bromo-6-(1H-imidazol-1-yl)pyridine could be synthesized and tested for their ability to inhibit the growth of cancer cells .
Antidiabetic Activity
Imidazole derivatives are also being explored for their potential use in treating diabetes. The compound’s ability to modulate biological pathways related to diabetes is of significant interest in the development of new therapeutic agents .
Antiviral Uses
The imidazole ring is a common feature in many antiviral drugs. Derivatives of 2-bromo-6-(1H-imidazol-1-yl)pyridine could be designed to interfere with viral replication processes, offering a pathway to new treatments for viral infections .
These applications highlight the versatility of 2-bromo-6-(1H-imidazol-1-yl)pyridine in scientific research and its potential to contribute to the development of new drugs across various therapeutic fields. The compound’s ability to be modified and its inherent biological activity make it a valuable synthon in medicinal chemistry. For further detailed exploration of each application, including synthesis methods and biological assays, the full texts of the referenced scientific articles provide extensive information .
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as 2-bromo-6-(1h-imidazol-1-yl)pyridine, have a broad range of biological activities . They are known to interact with various biological targets, including enzymes, receptors, and other proteins, leading to a variety of therapeutic effects .
Mode of Action
Imidazole derivatives are known for their diverse biological activities, which can be attributed to their interaction with various biological targets . The compound’s interaction with its targets can lead to changes in the target’s function, which can result in therapeutic effects .
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities . The affected pathways and their downstream effects would depend on the specific targets of the compound .
Result of Action
Given the broad range of biological activities of imidazole derivatives, the compound’s action could result in a variety of molecular and cellular effects .
Future Directions
Imidazole derivatives have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . Future research may focus on exploring the potential applications of “2-bromo-6-(1H-imidazol-1-yl)pyridine” in various fields, including medicinal chemistry.
properties
IUPAC Name |
2-bromo-6-imidazol-1-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-2-1-3-8(11-7)12-5-4-10-6-12/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRRNPCZPYDPPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623310 | |
Record name | 2-Bromo-6-(1H-imidazol-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
463336-62-1 | |
Record name | 2-Bromo-6-(1H-imidazol-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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